molecular formula C20H14FN3O2 B2370892 4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile CAS No. 339014-82-3

4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile

Cat. No. B2370892
CAS RN: 339014-82-3
M. Wt: 347.349
InChI Key: QBGBWZZPZUIHIT-ZMOGYAJESA-N
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Description

“4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also contains a fluorophenyl group, a methoxy group, an imino group, and a nitrile group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves several steps to introduce the various functional groups. For example, the fluorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular formula of this compound is C20H14FN3O2. It contains several functional groups, including a pyridine ring, a fluorophenyl group, a methoxy group, an imino group, and a nitrile group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the pyridine ring could contribute to its aromaticity and stability .

Scientific Research Applications

Anti-Breast Cancer Activity

The synthesized compound exhibits promising anti-breast cancer potential. Molecular docking studies indicate that its binding affinity to the human estrogen alpha receptor (ERα) is comparable to that of 4-OHT, a native ligand. This suggests its potential as a targeted therapy for breast cancer cells .

Other Medicinal Applications

Fluorinated compounds are popular in medicinal chemistry due to their stability and enhanced binding affinity. Researchers may explore this compound for additional therapeutic targets, such as hepatic cancer or cyclooxygenase-2 inhibition.

properties

IUPAC Name

4-[5-[(E)-(3-fluorophenyl)methoxyiminomethyl]pyridin-2-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-18-3-1-2-16(10-18)14-25-24-13-17-6-9-20(23-12-17)26-19-7-4-15(11-22)5-8-19/h1-10,12-13H,14H2/b24-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGBWZZPZUIHIT-ZMOGYAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CON=CC2=CN=C(C=C2)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)CO/N=C/C2=CN=C(C=C2)OC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({5-[(1E)-{[(3-fluorophenyl)methoxy]imino}methyl]pyridin-2-yl}oxy)benzonitrile

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